molecular formula C20H20N4O4S B2505769 4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-74-3

4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2505769
CAS No.: 941265-74-3
M. Wt: 412.46
InChI Key: UBZJPGGHGYTRJH-UHFFFAOYSA-N
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Description

4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes an oxazole ring, a cyano group, and a sulfonamide group

Scientific Research Applications

4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Future Directions

The wide synthetic applicability of 5-amino-4-cyanoxazoles suggests that they have significant potential for future research and development . Their ability to serve as precursors to a variety of compounds makes them valuable tools in the synthesis of new drug-relevant compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at 80°C using disulfonic acid imidazolium chloroaluminate as a catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with protein-protein interactions. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

4-[4-cyano-5-[(4-methoxyphenyl)methylamino]-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-24(2)29(25,26)17-10-6-15(7-11-17)19-23-18(12-21)20(28-19)22-13-14-4-8-16(27-3)9-5-14/h4-11,22H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZJPGGHGYTRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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